Niobium potassium fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium potassium fluoride is an inorganic compound with the chemical formula K2NbF7. It is a white, water-soluble salt that plays a significant role in the field of inorganic chemistry. This compound is often used in the separation of niobium from tantalum, which are typically found together in ores such as columbite . The separation process is crucial due to the similar chemical properties of niobium and tantalum.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Niobium potassium fluoride can be synthesized by dissolving niobium pentoxide (Nb2O5) in a solution of potassium bifluoride (KHF2) in 40% hydrofluoric acid. The reaction proceeds as follows: [ \text{Nb}_2\text{O}_5 + 4 \text{KHF}_2 + 6 \text{HF} \rightarrow 2 \text{K}_2\text{NbF}_7 + 5 \text{H}_2\text{O} ] This method ensures the formation of a pure compound with high yield .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of molten salt electrolysis. This process is preferred due to its efficiency and lower energy consumption compared to traditional methods. The electrolysis is carried out in a fluoride-chloride molten salt mixture, which facilitates the reduction of niobium ions to metallic niobium .
Analyse Chemischer Reaktionen
Types of Reactions: Niobium potassium fluoride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to metallic niobium through electrolysis in a molten salt medium.
Oxidation: It can be oxidized to form niobium pentoxide (Nb2O5).
Substitution: The fluoride ions in the compound can be substituted with other halides under specific conditions.
Common Reagents and Conditions:
Reduction: Electrolysis in a molten salt mixture (e.g., LiF-NaF-KF) at high temperatures.
Oxidation: Exposure to oxygen or air at elevated temperatures.
Substitution: Reaction with other halide salts in a suitable solvent.
Major Products Formed:
Reduction: Metallic niobium.
Oxidation: Niobium pentoxide (Nb2O5).
Substitution: Various niobium halides depending on the substituting halide.
Wissenschaftliche Forschungsanwendungen
Niobium potassium fluoride has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of niobium potassium fluoride involves its ability to undergo redox reactions, which are crucial for its applications in catalysis and material synthesis. The compound’s fluoride ions play a significant role in stabilizing the niobium ions during these reactions, allowing for efficient electron transfer and reaction kinetics .
Vergleich Mit ähnlichen Verbindungen
Potassium heptafluoroniobate (K2NbF7): Similar in structure and used in the separation of niobium and tantalum.
Niobium pentoxide (Nb2O5): An oxidation product of niobium potassium fluoride, used in various industrial applications.
Niobium chloride (NbCl5): Another niobium halide with different reactivity and applications.
Uniqueness: this compound is unique due to its high solubility in water and its role in the efficient separation of niobium from tantalum. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
F7K2Nb |
---|---|
Molekulargewicht |
304.092 g/mol |
IUPAC-Name |
dipotassium;heptafluoroniobium(2-) |
InChI |
InChI=1S/7FH.2K.Nb/h7*1H;;;/q;;;;;;;2*+1;+5/p-7 |
InChI-Schlüssel |
FTPUNAWAGWERLA-UHFFFAOYSA-G |
Kanonische SMILES |
F[Nb-2](F)(F)(F)(F)(F)F.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.